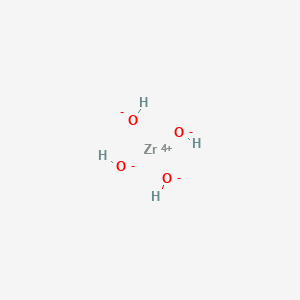
Oenin
Übersicht
Beschreibung
It is the 3-glucoside of malvidin and is one of the red pigments found in the skin of purple grapes and in wine . Anthocyanins like oenin are responsible for the vibrant colors in many fruits and vegetables, and they play a significant role in the coloration of red wine.
Wissenschaftliche Forschungsanwendungen
Oenin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Die Forschung an this compound umfasst seine Rolle in der Pflanzenphysiologie und seine Auswirkungen auf die Färbung von Früchten und Blüten.
Medizin: this compound wird wegen seiner potenziellen gesundheitlichen Vorteile untersucht, darunter antioxidative und entzündungshemmende Eigenschaften.
Industrie: In der Lebensmittel- und Getränkeindustrie wird this compound als natürlicher Farbstoff in Produkten wie Rotwein und Fruchtsäften verwendet. Seine Stabilität und seine leuchtende Farbe machen ihn zu einem wertvollen Zusatzstoff.
5. Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene molekulare Mechanismen aus:
Antioxidative Aktivität: this compound fängt freie Radikale ab und reduziert oxidativen Stress in Zellen.
Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen.
Antitumoraktivität: this compound induziert Apoptose in Krebszellen und hemmt die Angiogenese, die Bildung neuer Blutgefäße, die Tumoren versorgen.
Zu den molekularen Zielstrukturen von this compound gehören reaktive Sauerstoffspezies, Entzündungsmediatoren und Signalwege, die an Zellproliferation und Apoptose beteiligt sind.
Zukünftige Richtungen
The future directions of Oenin research could involve a deeper understanding of its synthesis, chemical reactions, and mechanism of action. Additionally, research could focus on its potential applications in food and beverage industries, particularly in enhancing the color and stability of red wines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oenin can be synthesized through the glycosylation of malvidin. The process involves the reaction of malvidin with glucose under acidic conditions to form malvidin-3-glucoside. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the glycosylation process.
Industrial Production Methods: In an industrial setting, this compound is primarily extracted from grape skins during the winemaking process. The extraction involves crushing the grapes and fermenting the skins with the juice. The anthocyanins, including this compound, are then extracted using solvents such as ethanol or methanol. The extracted compounds are purified through processes like chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
Reaktionstypen: Oenin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Copigmentation.
Häufige Reagenzien und Bedingungen:
Reduktion: Reduktionsreaktionen von this compound sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.
Copigmentation: this compound bildet Copigmentationskomplexe mit anderen phenolischen Verbindungen wie Quercetin und Procyanidin C2. .
Hauptprodukte, die gebildet werden:
Oxidationsprodukte: Anthocyanidin-Caftarsäure-Addukte.
Copigmentationsprodukte: Stabile Farbkoplexe mit verbesserten visuellen Eigenschaften.
Wirkmechanismus
Oenin exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: this compound induces apoptosis in cancer cells and inhibits angiogenesis, which is the formation of new blood vessels that supply tumors.
The molecular targets of this compound include reactive oxygen species, inflammatory mediators, and signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Oenin wird mit anderen Anthocyanen und phenolischen Verbindungen verglichen:
Ähnliche Verbindungen: Malvidin, Quercetin, Procyanidin C2, Syringasäure
Einzigartigkeit: Die einzigartigen Copigmentationseigenschaften von this compound und seine Stabilität bei verschiedenen pH-Werten machen ihn von anderen Anthocyanen unterscheidbar.
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27)/p+1/t17-,19-,20+,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUQTDZNOHRWLI-OXUVVOBNSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25O12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332124 | |
| Record name | Malvidin-3-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18470-06-9, 7228-78-6 | |
| Record name | Malvidin 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18470-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malvidin-3-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malvidin 3-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(9-Chloro-5,6-dihydro-11H-pyrrolo[2,1-b][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B1199362.png)






